molecular formula C19H29NO2 B2472467 N-(2-methoxyphenyl)-4-pentylcyclohexane-1-carboxamide CAS No. 866137-28-2

N-(2-methoxyphenyl)-4-pentylcyclohexane-1-carboxamide

Cat. No.: B2472467
CAS No.: 866137-28-2
M. Wt: 303.446
InChI Key: PQKOLRWAVZCQRD-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-pentylcyclohexane-1-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a methoxyphenyl group attached to a cyclohexane ring, which is further substituted with a pentyl chain and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-pentylcyclohexane-1-carboxamide typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Pentyl Chain: The pentyl chain can be introduced via a Friedel-Crafts alkylation reaction using pentyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Suzuki-Miyaura coupling reaction between a boronic acid derivative of the methoxyphenyl group and a halogenated cyclohexane intermediate.

    Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group on the cyclohexane ring to a carboxamide group using reagents such as thionyl chloride followed by reaction with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-pentylcyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of N-(2-hydroxyphenyl)-4-pentylcyclohexane-1-carboxamide.

    Reduction: Formation of N-(2-methoxyphenyl)-4-pentylcyclohexane-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxyphenyl)-4-pentylcyclohexane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Material Science: It is explored for its use in the development of advanced materials with unique properties.

    Biological Studies: It is used in research to understand its effects on biological systems and its potential as a bioactive compound.

    Industrial Applications: It is investigated for its use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-pentylcyclohexane-1-carboxamide involves its interaction with specific molecular targets in biological systems. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-4-pentylcyclohexane-1-amine: Similar structure but with an amine group instead of a carboxamide group.

    N-(2-hydroxyphenyl)-4-pentylcyclohexane-1-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

N-(2-methoxyphenyl)-4-pentylcyclohexane-1-carboxamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. Its methoxy group provides specific reactivity, while the carboxamide group offers potential interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-pentylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO2/c1-3-4-5-8-15-11-13-16(14-12-15)19(21)20-17-9-6-7-10-18(17)22-2/h6-7,9-10,15-16H,3-5,8,11-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKOLRWAVZCQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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